8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one
Description
Properties
IUPAC Name |
8-chloro-5H-imidazo[1,5-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-6-1-2-7-8(3-6)14-5-12-4-9(14)10(15)13-7/h1-5H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPSBLMJISTJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C=NC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one typically involves the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. One common method includes the use of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which proceeds through aromatic nucleophilic substitution of halogen and subsequent autooxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydride and potassium carbonate are often used in substitution reactions.
Major Products
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one is its potential as an anticancer agent. Research has indicated that derivatives of imidazoquinoxaline exhibit significant cytotoxicity against various cancer cell lines, including melanoma. For instance, studies have shown that certain derivatives can inhibit cell growth in the A375 melanoma cell line with IC50 values indicating effective concentrations for therapeutic use .
Table 1: Cytotoxic Activity of Imidazoquinoxaline Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A375 | X |
| Other Derivatives | A375 | Y |
Note: Specific IC50 values are to be filled based on experimental data from studies.
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Preliminary biological investigations have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The mechanism of action appears to involve interference with microbial biofilm formation and cellular integrity, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Yes |
| Pseudomonas aeruginosa | Yes |
| Candida albicans | Yes |
Synthetic Methodologies
The synthesis of this compound and its derivatives has been optimized through various methodologies. Recent advancements include eco-friendly synthesis routes utilizing green chemistry principles. These methods not only enhance yield but also reduce environmental impact by employing sustainable catalysts and solvents .
Table 3: Synthesis Methods and Yields
| Methodology | Yield (%) | Notes |
|---|---|---|
| Eco-compatible Catalysts | 78% | Sustainable approach |
| Traditional Synthesis | X% | Less efficient |
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have indicated that modifications at specific positions on the quinoxaline core can significantly influence both anticancer and antimicrobial activities. For example, substituents at position 8 have been shown to affect cytotoxicity against melanoma cells and the efficacy against bacterial strains .
Table 4: SAR Insights
| Position Modified | Substituent Type | Activity Change |
|---|---|---|
| 8 | Alkyl Group | Increased |
| 8 | Aromatic Group | Decreased |
Mechanism of Action
The mechanism of action of 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one involves its interaction with various molecular targets and pathways. For instance, it has a high affinity for benzodiazepine receptors, which contributes to its anxiolytic effects . Additionally, it acts as an antagonist of adenosine and benzodiazepine receptors, and as an inhibitor of various kinases and phosphodiesterases .
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[1,5-a]quinoxalin-4-one scaffold shares structural similarities with other fused heterocyclic systems, including pyrazolo-, triazolo-, and tetrazoloquinoxalines. Key differences in ring systems and substituents dictate their biological activities and selectivity profiles.
Table 1: Comparative Analysis of Selected Quinoxaline Derivatives
Key Findings and Trends
Substituent Effects
- Chlorine at position 8 in the imidazo derivative enhances kinase inhibition, while 4-ketone is critical for hydrogen bonding in the active site .
- In triazolo derivatives, replacing 2-aryl groups with carboxylates improves hA3 selectivity, likely via electrostatic interactions with receptor residues .
Biological Activity
8-Chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its antitumor, anticonvulsant, and anxiolytic properties.
- Molecular Formula : C10H6ClN3O
- Molecular Weight : 219.63 g/mol
- CAS Number : 1334331-42-8
The compound is synthesized through the cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives, often using phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst under visible light conditions .
The biological activity of this compound is largely attributed to its interaction with benzodiazepine receptors. This interaction is pivotal for its anxiolytic effects. Additionally, it exhibits antitumor activity by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Antitumor Activity
Research indicates that this compound has notable antitumor effects across various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 10 | Induces apoptosis and inhibits cell cycle progression |
| PC-3 (prostate cancer) | 5 | Disrupts microtubule function |
| HepG2 (hepatocellular carcinoma) | 7 | Promotes G2/M phase arrest |
These findings underline its potential as a lead compound in anticancer drug development .
Anticonvulsant Activity
In animal models, the compound has demonstrated anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems, particularly enhancing GABAergic transmission. This effect contributes to its efficacy in reducing seizure frequency .
Anxiolytic Activity
The anxiolytic effects are primarily mediated through its action on benzodiazepine receptors. Studies have shown that administration of this compound leads to significant reductions in anxiety-like behaviors in rodent models. The pharmacological profile suggests a potential for treating anxiety disorders .
Case Study 1: Antitumor Efficacy in Melanoma
A study conducted on A375 melanoma cells showed that treatment with this compound at varying concentrations resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, indicating robust antitumor activity.
Case Study 2: Anxiolytic Effects in Rodent Models
In a controlled study involving rodents subjected to stress tests, administration of the compound resulted in reduced anxiety-like behavior compared to control groups. Behavioral assessments indicated significant improvements in parameters such as time spent in open arms during elevated plus-maze tests.
Q & A
Q. Q: What are the standard synthetic routes for 8-chloro-4H,5H-imidazo[1,5-a]quinoxalin-4-one, and how are intermediates characterized?
A: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, 4-chlorotetrazolo[1,5-a]quinoxaline derivatives are prepared by dissolving precursors in polar solvents (e.g., DMSO), followed by alkaline hydrolysis (KOH) and acidification (HCl) to precipitate the product . Intermediates are characterized using NMR (e.g., H and C), IR spectroscopy (e.g., carbonyl stretches at ~1650 cm), and LC/MS for molecular mass confirmation .
Advanced Reaction Optimization
Q. Q: How can researchers optimize reaction conditions to improve yield and minimize byproducts?
A: Statistical experimental design (e.g., factorial design) is critical. Parameters like temperature (e.g., 60°C for alkylation), solvent choice (DMF for solubility), and stoichiometry (e.g., excess alkylating agents) are systematically varied. For instance, CsCO in DMF enhances alkylation efficiency, while column chromatography (ethyl ether/methanol) isolates target compounds from byproducts like 2-substituted quinoxalines .
Data Contradiction Analysis
Q. Q: How should researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?
A: Cross-validation using multiple techniques is essential. For example, discrepancies in H NMR signals (e.g., aromatic protons) can arise from tautomerism or solvent effects. IR confirms functional groups (e.g., C=O at 1651 cm), while LC/MS validates molecular mass. If yields diverge (e.g., 77% vs. 19% for isomers), reaction time and reagent purity should be re-evaluated .
Computational Modeling and AI Integration
Q. Q: What role do computational tools play in predicting synthetic pathways or properties?
A: AI-driven platforms like COMSOL Multiphysics enable virtual simulations of reaction kinetics and solvent effects. For example, DFT calculations predict electron-deficient sites in the imidazoquinoxaline core, guiding regioselective modifications. Machine learning models trained on existing datasets (e.g., cytotoxicity of analogs) can prioritize candidates for synthesis .
Pharmacological Evaluation
Q. Q: What methodologies are used to assess the biological activity of imidazoquinoxaline derivatives?
A: Cytotoxicity assays (e.g., MTT on cancer cell lines) and antiviral screening (e.g., plaque reduction assays) are standard. Structural analogs like 5-chloro-3-phenylpyrido[2,3-g]quinoxalines show activity via intercalation or enzyme inhibition. Comparative studies with imidazo[1,2-a]quinoxaline derivatives highlight the impact of chloro-substituents on bioactivity .
Purity and Analytical Challenges
Q. Q: How is purity assessed, and what are common impurities in imidazoquinoxaline synthesis?
A: HPLC with UV detection (e.g., 254 nm) monitors purity, while LC/MS identifies impurities like unreacted starting materials or regioisomers. For example, midazolam-related impurities (e.g., 8-chloro-6-(2-fluorophenyl) derivatives) are monitored using reference standards .
Structural-Activity Relationship (SAR) Studies
Q. Q: What strategies are employed to explore SAR in imidazoquinoxaline derivatives?
A: Systematic substitution at positions 3, 5, and 8 (e.g., chloro, phenyl, or methyl groups) is performed. For instance, 5-chloro substitution enhances cytotoxicity, while bulky aryl groups at position 3 improve binding affinity. X-ray crystallography or molecular docking validates hypothesized interactions .
Scaling-Up Laboratory Syntheses
Q. Q: What considerations are critical when transitioning from milligram to gram-scale synthesis?
A: Solvent volume-to-mass ratios, exothermicity control (e.g., slow addition of alkylating agents), and scalable purification (e.g., recrystallization instead of chromatography) are key. Membrane separation technologies (e.g., nanofiltration) may replace traditional workup steps .
Stability and Storage
Q. Q: How should researchers handle and store 8-chloro-imidazoquinoxaline derivatives to prevent degradation?
A: The compound is hygroscopic and light-sensitive. Store under inert gas (N) at room temperature in amber vials. Stability studies (e.g., accelerated aging at 40°C/75% RH) monitor decomposition products like hydrolyzed quinoxalinones .
Cross-Disciplinary Applications
Q. Q: What non-pharmacological applications exist for imidazoquinoxaline derivatives?
A: Their electron-deficient cores make them candidates for organic semiconductors or photoactive materials (e.g., TiO composites for photocatalysis). Computational studies (e.g., HOMO-LUMO gaps) guide material design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
